Cas no 156697-70-0 (2-(bromomethyl)-1-(2-methylpropyl)aziridine)

2-(bromomethyl)-1-(2-methylpropyl)aziridine Chemical and Physical Properties
Names and Identifiers
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- 2-(bromomethyl)-1-(2-methylpropyl)aziridine
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- MDL: MFCD29906952
- Inchi: 1S/C7H14BrN/c1-6(2)4-9-5-7(9)3-8/h6-7H,3-5H2,1-2H3
- InChI Key: JMBBTMPWVWSGOY-UHFFFAOYSA-N
- SMILES: N1(CC(C)C)CC1CBr
2-(bromomethyl)-1-(2-methylpropyl)aziridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM423189-250mg |
2-(bromomethyl)-1-(2-methylpropyl)aziridine |
156697-70-0 | 95%+ | 250mg |
$205 | 2023-03-01 | |
Enamine | EN300-260874-10.0g |
2-(bromomethyl)-1-(2-methylpropyl)aziridine |
156697-70-0 | 95% | 10.0g |
$1747.0 | 2024-06-18 | |
Enamine | EN300-260874-0.25g |
2-(bromomethyl)-1-(2-methylpropyl)aziridine |
156697-70-0 | 95% | 0.25g |
$202.0 | 2024-06-18 | |
Enamine | EN300-260874-5.0g |
2-(bromomethyl)-1-(2-methylpropyl)aziridine |
156697-70-0 | 95% | 5.0g |
$1179.0 | 2024-06-18 | |
Enamine | EN300-260874-0.05g |
2-(bromomethyl)-1-(2-methylpropyl)aziridine |
156697-70-0 | 95% | 0.05g |
$94.0 | 2024-06-18 | |
A2B Chem LLC | AW45368-100mg |
2-(bromomethyl)-1-(2-methylpropyl)aziridine |
156697-70-0 | 80% | 100mg |
$185.00 | 2024-04-20 | |
Enamine | EN300-260874-5g |
2-(bromomethyl)-1-(2-methylpropyl)aziridine |
156697-70-0 | 80% | 5g |
$1179.0 | 2023-09-14 | |
Aaron | AR01C5DW-100mg |
2-(bromomethyl)-1-(2-methylpropyl)aziridine |
156697-70-0 | 80% | 100mg |
$221.00 | 2025-03-30 | |
A2B Chem LLC | AW45368-10g |
2-(bromomethyl)-1-(2-methylpropyl)aziridine |
156697-70-0 | 80% | 10g |
$1874.00 | 2024-04-20 | |
1PlusChem | 1P01C55K-100mg |
2-(bromomethyl)-1-(2-methylpropyl)aziridine |
156697-70-0 | 95% | 100mg |
$231.00 | 2024-06-20 |
2-(bromomethyl)-1-(2-methylpropyl)aziridine Related Literature
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
Additional information on 2-(bromomethyl)-1-(2-methylpropyl)aziridine
Comprehensive Analysis of 2-(bromomethyl)-1-(2-methylpropyl)aziridine (CAS No. 156697-70-0)
2-(bromomethyl)-1-(2-methylpropyl)aziridine (CAS No. 156697-70-0) is a specialized organic compound with a unique aziridine ring structure, widely utilized in pharmaceutical intermediates and advanced material synthesis. Its molecular formula, C7H14BrN, highlights its versatility in cross-coupling reactions and polymer modifications. Researchers frequently search for "aziridine derivatives applications" or "bromomethyl functional group reactivity," reflecting its relevance in modern organic chemistry.
The compound's aziridine core is a three-membered heterocycle, known for its ring strain and high reactivity, making it valuable for constructing nitrogen-containing frameworks. Recent trends in "green chemistry" and "sustainable synthesis" have spurred interest in optimizing its production to minimize waste. Its 2-methylpropyl side chain enhances solubility in non-polar solvents, a feature often queried as "solubility of branched aziridines."
In pharmaceutical research, 156697-70-0 serves as a precursor for bioactive molecules, aligning with popular queries like "aziridine in drug discovery." Its bromomethyl group enables facile alkylation, a topic often explored under "N-alkylation techniques." Safety data sheets (SDS) and handling protocols are frequently searched, emphasizing the need for proper lab practices.
Industrial applications include adhesives and coatings, where its reactivity with epoxies is critical. Searches for "aziridine crosslinkers" or "high-performance polymers" underscore its commercial importance. Analytical methods like GC-MS and NMR for 2-(bromomethyl)-1-(2-methylpropyl)aziridine are also trending, as labs seek reliable quantification techniques.
Environmental persistence and biodegradability of such compounds are hot topics, with queries like "aziridine environmental impact." Regulatory compliance, especially under REACH, drives discussions on "chemical registration" and "safe handling of reactive intermediates."
Future research may focus on catalytic asymmetric synthesis of 156697-70-0, addressing the demand for "chiral aziridines" in enantioselective catalysis. Its role in "click chemistry" and "bioorthogonal reactions" further expands its utility, as noted in recent patent filings.
In summary, 2-(bromomethyl)-1-(2-methylpropyl)aziridine bridges academic and industrial chemistry, with evolving applications in medicine and materials science. Its keyword-rich profile—from "aziridine synthesis" to "functional group compatibility"—ensures sustained scientific and commercial interest.
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